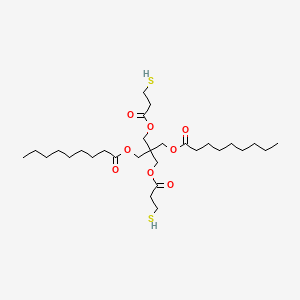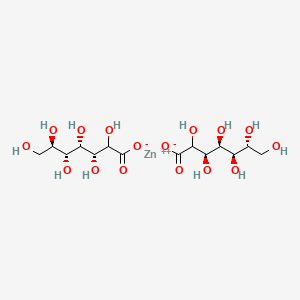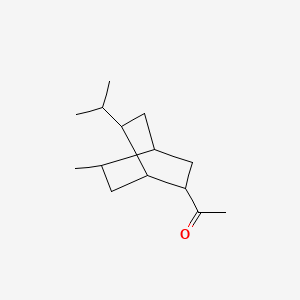
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation methods for EINECS 284-835-8 are not explicitly detailed in the available sources. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include:
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.
Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for compounds listed in EINECS generally follow standardized protocols to ensure consistency and safety. These methods may include:
Batch Processing: Producing the compound in discrete batches with careful monitoring of reaction parameters.
Continuous Processing: Utilizing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 284-835-8, like many organic compounds, may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Addition: Adding atoms or groups to unsaturated bonds, such as double or triple bonds.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
EINECS 284-835-8 has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Wirkmechanismus
The mechanism of action for EINECS 284-835-8 involves its interaction with molecular targets and pathways. While specific details are not available, general mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function to elicit a biological response.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to EINECS 284-835-8 may include other organic molecules with comparable structures or functional groups. Examples include:
EINECS 284-283-8: Another compound listed in the EINECS inventory.
EINECS 284-325-5:
Uniqueness
EINECS 284-835-8’s uniqueness lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial utility compared to similar compounds.
Eigenschaften
CAS-Nummer |
84963-33-7 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)ethanone |
InChI |
InChI=1S/C14H24O/c1-8(2)12-6-11-7-13(10(4)15)14(12)5-9(11)3/h8-9,11-14H,5-7H2,1-4H3 |
InChI-Schlüssel |
DFHXMXGNFYWHDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(CC1CC2C(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



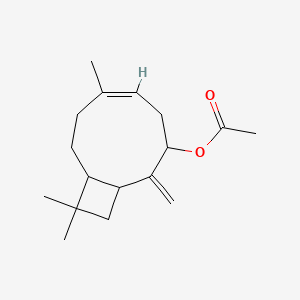
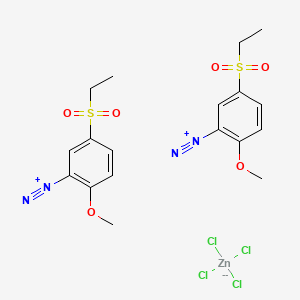

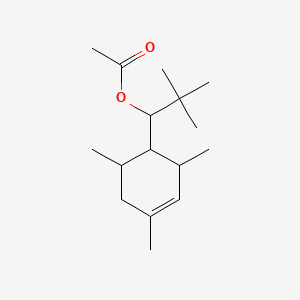
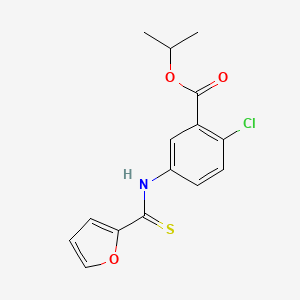
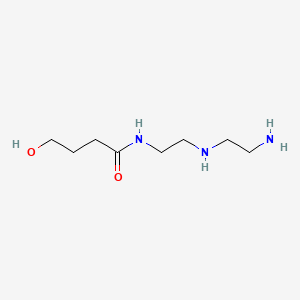


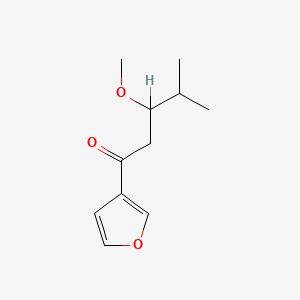
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
